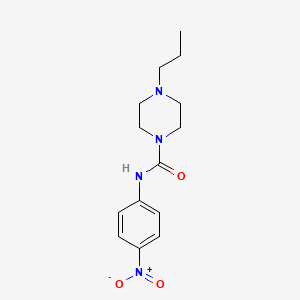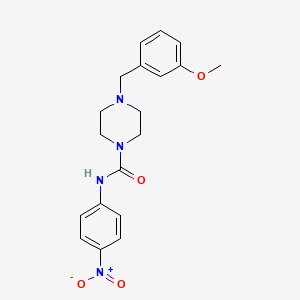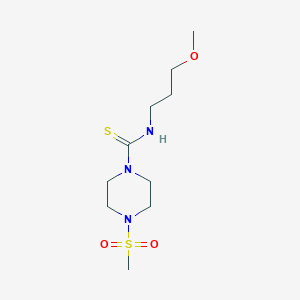
N-(4-nitrophenyl)-4-propyl-1-piperazinecarboxamide
説明
N-(4-nitrophenyl)-4-propyl-1-piperazinecarboxamide, commonly known as CPP, is a synthetic compound that has been used in scientific research as a tool to study the function of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity, learning, and memory. CPP is a competitive antagonist of the NMDA receptor and has been shown to block the receptor's ion channel, thereby preventing the influx of calcium ions into the neuron.
作用機序
CPP is a competitive antagonist of the N-(4-nitrophenyl)-4-propyl-1-piperazinecarboxamide receptor and binds to the receptor's ion channel, preventing the influx of calcium ions into the neuron. This blockade of the N-(4-nitrophenyl)-4-propyl-1-piperazinecarboxamide receptor ion channel leads to the inhibition of synaptic plasticity and the impairment of learning and memory processes.
Biochemical and Physiological Effects:
CPP has been shown to have both biochemical and physiological effects on the nervous system. In addition to blocking the N-(4-nitrophenyl)-4-propyl-1-piperazinecarboxamide receptor ion channel, CPP has been shown to inhibit the release of glutamate, a neurotransmitter that is involved in synaptic plasticity and learning and memory processes. CPP has also been shown to decrease the expression of N-(4-nitrophenyl)-4-propyl-1-piperazinecarboxamide receptor subunits, leading to a reduction in receptor function.
実験室実験の利点と制限
CPP has several advantages as a tool for scientific research. It is a highly specific antagonist of the N-(4-nitrophenyl)-4-propyl-1-piperazinecarboxamide receptor and can be used to selectively block the receptor's ion channel. CPP is also relatively easy to synthesize and purify, making it a cost-effective tool for research. However, there are also limitations to the use of CPP in lab experiments. It has a relatively short half-life and can be rapidly metabolized, making it difficult to maintain a stable concentration over time. Additionally, CPP has been shown to have off-target effects on other ionotropic glutamate receptors, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the use of CPP in scientific research. One potential application is the use of CPP as a tool to study the role of the N-(4-nitrophenyl)-4-propyl-1-piperazinecarboxamide receptor in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. CPP has also been proposed as a potential therapeutic agent for the treatment of pain, as it can block the N-(4-nitrophenyl)-4-propyl-1-piperazinecarboxamide receptor, which is involved in pain perception. Additionally, there is ongoing research into the development of more selective N-(4-nitrophenyl)-4-propyl-1-piperazinecarboxamide receptor antagonists that can overcome some of the limitations of CPP, such as its short half-life and off-target effects.
科学的研究の応用
CPP has been widely used in scientific research as a tool to study the function of the N-(4-nitrophenyl)-4-propyl-1-piperazinecarboxamide receptor. By blocking the receptor's ion channel, CPP can be used to investigate the role of the N-(4-nitrophenyl)-4-propyl-1-piperazinecarboxamide receptor in various physiological and pathological processes, such as synaptic plasticity, learning, memory, and neurodegenerative diseases. CPP has also been used to study the effects of N-(4-nitrophenyl)-4-propyl-1-piperazinecarboxamide receptor blockade on the development of the nervous system, as well as the role of the receptor in pain perception.
特性
IUPAC Name |
N-(4-nitrophenyl)-4-propylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O3/c1-2-7-16-8-10-17(11-9-16)14(19)15-12-3-5-13(6-4-12)18(20)21/h3-6H,2,7-11H2,1H3,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSKNOVIEKUATMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(dimethylamino)ethyl]-N-(2-methylbenzyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B4131342.png)
![2-(4-benzyl-1-piperazinyl)-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}acetamide](/img/structure/B4131351.png)
![8-ethyl-5-oxo-2-(4-{[(9H-xanthen-9-ylcarbonyl)amino]carbonothioyl}-1-piperazinyl)-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B4131361.png)

![2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]-3-[4-(trifluoromethyl)phenyl]acrylonitrile](/img/structure/B4131369.png)

![2-[benzyl(phenylsulfonyl)amino]-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4131397.png)

![N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-(3-phenylpropyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B4131402.png)
![methyl 2-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]amino}benzoate](/img/structure/B4131407.png)
![methyl 4-({[4-allyl-5-(5-bromo-2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzoate](/img/structure/B4131415.png)
![N-1-adamantyl-2-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]hydrazinecarboxamide](/img/structure/B4131428.png)
![4-[(4-methoxyphenyl)amino]-4-oxo-2-(1-piperidinyl)butanoic acid](/img/structure/B4131433.png)
